Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid
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Overview
Description
Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid: is a derivative of amino acids, specifically modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The presence of the naphthyl group enhances its hydrophobicity and aromaticity, making it a valuable building block in the synthesis of complex peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid typically involves the protection of the amino group with the Fmoc group. One common method is the reaction of (S)-3-Amino-3-(2-naphthyl)-propionic acid with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The naphthyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts in the presence of bases.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Deprotection: (S)-3-Amino-3-(2-naphthyl)-propionic acid.
Coupling: Peptides or proteins with extended chains.
Substitution: Naphthyl-substituted derivatives.
Scientific Research Applications
Chemistry: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is extensively used in solid-phase peptide synthesis (SPPS) to create complex peptides and proteins. Its hydrophobic and aromatic properties facilitate the formation of stable peptide bonds .
Biology: In biological research, this compound is used to synthesize peptides that can act as enzyme inhibitors, receptor agonists, or antagonists. It is also employed in the study of protein-protein interactions and the development of peptide-based drugs .
Medicine: this compound is used in the development of therapeutic peptides for treating various diseases, including cancer, diabetes, and infectious diseases. Its ability to form stable peptide bonds makes it a valuable tool in drug design .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for applications in drug delivery, tissue engineering, and biosensing .
Mechanism of Action
The mechanism of action of Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of complex peptides and proteins. The naphthyl group enhances the compound’s hydrophobicity and aromaticity, promoting interactions with other aromatic residues and stabilizing the peptide structure .
Comparison with Similar Compounds
- Fmoc-3-(2-naphthyl)-D-alanine
- Fmoc-4-(2-naphthyl)-D-β-homoalanine
- Fmoc-β-(2-naphthyl)-alanine
Uniqueness: Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid is unique due to its specific stereochemistry (S-configuration) and the presence of the naphthyl group, which enhances its hydrophobic and aromatic properties. This makes it particularly useful in the synthesis of peptides that require specific structural and functional characteristics .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-2-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(20-14-13-18-7-1-2-8-19(18)15-20)29-28(32)33-17-25-23-11-5-3-9-21(23)22-10-4-6-12-24(22)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31)/t26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWTTXWFWZKELH-SANMLTNESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@H](CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427503 |
Source
|
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-11-9 |
Source
|
Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(naphthalen-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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